molecular formula C14H21NOS B4848548 N-cyclooctyl-2-(2-thienyl)acetamide

N-cyclooctyl-2-(2-thienyl)acetamide

Cat. No.: B4848548
M. Wt: 251.39 g/mol
InChI Key: QOMULTQHXODKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclooctyl-2-(2-thienyl)acetamide is an acetamide derivative characterized by a cyclooctyl group attached to the nitrogen atom and a 2-thienyl (thiophene) moiety at the α-position of the acetamide backbone. This compound combines the lipophilic cyclooctyl group with the electron-rich thiophene ring, which may influence its physicochemical properties, such as solubility, stability, and biological interactions.

Properties

IUPAC Name

N-cyclooctyl-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c16-14(11-13-9-6-10-17-13)15-12-7-4-2-1-3-5-8-12/h6,9-10,12H,1-5,7-8,11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMULTQHXODKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents Molecular Weight Key Features Reference
N-(2-Thienyl)acetamide Thienyl at α-position, no N-substituent 141.19 g/mol Simpler structure; 1H-NMR δ 11.1 (NH), 6.90–6.61 (thienyl protons)
N-Cyclohexyl-2-(phenylsulfanyl)acetamide Cyclohexyl (N), phenylsulfanyl (α-position) 249.37 g/mol Larger N-cyclohexyl group enhances lipophilicity; no thienyl moiety
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thienyl (α), 3-cyano-thienyl (N) 250.33 g/mol Dual thienyl groups; electron-withdrawing cyano group modifies reactivity
N-Methoxy-N-methyl-2-(thiophen-2-yl)acetamide Methoxy-methyl (N), thienyl (α) 199.26 g/mol N-alkoxy group reduces basicity; alters metabolic stability
2-Chloro-N-(3-chloro-4-methoxy-phenyl)-... Chloro, fluoro, methoxy substituents ~450 g/mol Halogenation increases electrophilicity; potential for kinase inhibition

Key Observations :

  • N-Substituents : The cyclooctyl group in the target compound is bulkier than cyclohexyl () or methoxy-methyl (), likely reducing solubility in polar solvents but enhancing membrane permeability.
  • Thienyl vs.
  • Electron-Withdrawing Groups: Analogs with cyano () or halogen substituents () exhibit altered reactivity and binding affinities, suggesting that the target compound’s unmodified thienyl group may prioritize hydrophobic interactions.

Comparison with Other Methods :

  • describes the use of oxalyl chloride for activation, while employs n-BuLi for deprotonation in complex heterocyclic systems. The target compound’s synthesis is expected to follow simpler protocols due to the absence of additional reactive groups.

Spectroscopic Characteristics

While direct spectroscopic data for N-cyclooctyl-2-(2-thienyl)acetamide are unavailable, comparisons with analogs suggest:

  • 1H-NMR :
    • Thienyl protons: δ ~6.6–7.2 (similar to and ).
    • Cyclooctyl protons: δ ~1.2–2.5 (broad multiplet due to eight-membered ring flexibility).
  • 13C-NMR :
    • Carbonyl (C=O): δ ~165–170 ppm (consistent with acetamides in and ).
    • Thienyl carbons: δ ~110–140 ppm.

Contrast with Smaller Cycloalkyl Groups :

  • Cyclohexyl derivatives () show simpler splitting patterns due to their rigid chair conformation, whereas cyclooctyl’s puckered ring may result in more complex spectra.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-cyclooctyl-2-(2-thienyl)acetamide, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclooctylamine acylation with 2-thienylacetic acid derivatives. Key steps include:

  • Acylation : Use coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen to minimize hydrolysis .
  • Thiophene Functionalization : Optimize reaction time (6–12 hr) and temperature (40–60°C) to balance yield and purity. Solvent polarity (e.g., DMF vs. THF) significantly impacts regioselectivity .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures for high-purity isolates .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the cyclooctyl group (δ 1.2–2.1 ppm, multiplet) and thiophene protons (δ 6.8–7.2 ppm). The acetamide carbonyl should appear at ~168–170 ppm in 13C NMR .
  • Mass Spectrometry (HRMS) : Look for [M+H]+ at m/z calculated for C₁₄H₂₁NOS (e.g., 267.1342) with <2 ppm error .
  • FTIR : Confirm N-H stretch (~3280 cm⁻¹) and C=O stretch (~1650 cm⁻¹) .

Q. What are the recommended protocols for assessing solubility and stability in preclinical studies?

  • Methodological Answer :

  • Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Quantify via HPLC-UV at λmax ~254 nm .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor impurities by UPLC-MS. Adjust formulation with cyclodextrins if hydrolytic degradation occurs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify the cyclooctyl ring (e.g., substituents at C3/C4) or replace thiophene with furan/pyridine. Use Buchwald-Hartwig amination for aryl substitutions .
  • Bioactivity Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization. Prioritize compounds with IC₅₀ <10 µM for in vivo validation .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to active sites (e.g., COX-2) and correlate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activities of structurally similar acetamides?

  • Methodological Answer :

  • Data Harmonization : Compare assay conditions (e.g., cell line viability assays vs. enzyme inhibition). For example, discrepancies in IC₅₀ may arise from differences in ATP concentrations in kinase assays .
  • Meta-Analysis : Use tools like RevMan to pool data from studies with standardized protocols. Exclude outliers where purity <95% (HPLC) or solvent artifacts are detected .

Q. How can metabolic pathways and toxicity profiles of this compound be systematically evaluated?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-QTOF-MS. Monitor cytochrome P450 inhibition (CYP3A4/2D6) using fluorescent probes .
  • Toxicity Screening : Use zebrafish embryos (FET assay) for acute toxicity (LC₅₀) and genotoxicity (Comet assay) .

Key Research Challenges

  • Synthetic Reproducibility : Batch-to-batch variability in cyclooctylamine purity (>98% required) impacts coupling efficiency .
  • Biological Target Ambiguity : Off-target effects in kinase screens necessitate proteome-wide profiling (e.g., KINOMEscan) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclooctyl-2-(2-thienyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclooctyl-2-(2-thienyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.